3-Methoxyazetidine-1-carboximidamide hydrochloride
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Overview
Description
3-Methoxyazetidine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H12ClN3O It is a hydrochloride salt form of 3-methoxyazetidine-1-carboximidamide, which is a derivative of azetidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyazetidine-1-carboximidamide hydrochloride typically involves the reaction of 3-methoxyazetidine with a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyazetidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Methoxyazetidine-1-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxyazetidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. As a receptor inverse agonist, it binds to receptors and induces a response opposite to that of an agonist, potentially modulating biological pathways involved in cognitive functions . The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyazetidine hydrochloride: A closely related compound with similar chemical properties.
3,3-Difluoroazetidine hydrochloride: Another azetidine derivative with different substituents.
Methyl azetidine-3-carboxylate hydrochloride: A methyl ester derivative of azetidine.
Uniqueness
3-Methoxyazetidine-1-carboximidamide hydrochloride is unique due to its specific functional groups and potential biological activities. Its ability to act as a receptor inverse agonist sets it apart from other azetidine derivatives, making it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-methoxyazetidine-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c1-9-4-2-8(3-4)5(6)7;/h4H,2-3H2,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXGUUYWHGWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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